molecular formula C21H41O7P B1237219 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate

2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate

Cat. No.: B1237219
M. Wt: 436.5 g/mol
InChI Key: WRGQSWVCFNIUNZ-MDZDMXLPSA-N
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Description

2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate, also known as lysophosphatidic acid, is a phospholipid derivative. It is a naturally occurring molecule found in various biological systems and plays a crucial role in cellular signaling. The compound has a molecular formula of C21H41O7P and a molecular weight of 436.5 g/mol .

Scientific Research Applications

2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate typically involves the esterification of 9-octadecenoic acid with 2-hydroxy-3-(phosphonooxy)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate involves its interaction with specific cell surface receptors known as lysophosphatidic acid receptors. These receptors are G protein-coupled receptors that activate various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate cellular processes such as proliferation, differentiation, and migration .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oleoyl-lysophosphatidic acid
  • Monooleylphosphatidic acid
  • 1-O-Oleoylglycerol 3-phosphoric acid

Comparison

2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate is unique due to its specific structure, which allows it to interact with a distinct set of lysophosphatidic acid receptors. This interaction leads to unique cellular responses compared to other similar compounds. Additionally, its emulsifying properties make it particularly valuable in industrial applications .

Properties

Molecular Formula

C21H41O7P

Molecular Weight

436.5 g/mol

IUPAC Name

(2-hydroxy-3-phosphonooxypropyl) (E)-octadec-9-enoate

InChI

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9+

InChI Key

WRGQSWVCFNIUNZ-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)O

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O

Synonyms

1-O-oleyllysophosphatidic acid
1-oleoyl-lyso-phosphatidic acid
1-oleoyl-lysophosphatidic acid
9-octadecenoic acid (9Z)-, 2-hydroxy-3-(phosphonooxy)propyl ester
LPA (lysophosphatidic acid)
lysophosphatidic acid
monooleylphosphatidate
monooleylphosphatidic acid
monooleylphosphatidic acid, (R)-isomer
monooleylphosphatidic acid, sodium salt, (R)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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